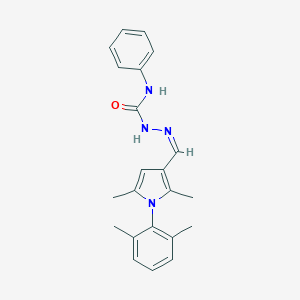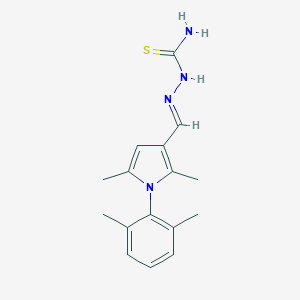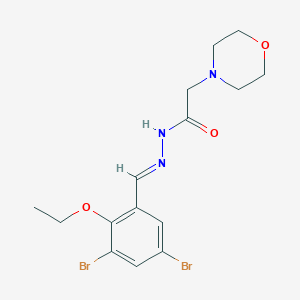![molecular formula C22H18N2O3 B302301 N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MNFC, is a synthetic compound with potential pharmacological properties. It is a derivative of naphthofuran, a heterocyclic compound with a furan ring fused to a naphthalene ring. MNFC has been studied for its potential use in various scientific research applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent.
Mechanism of Action
The exact mechanism of action of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects, including inhibition of inflammatory cytokine production, induction of apoptosis in cancer cells, and protection of neuronal cells. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to reduce oxidative stress and lipid peroxidation, suggesting its potential use as an antioxidant agent. In addition, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a low toxicity profile in vitro and in vivo, indicating its potential use as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity profile. However, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions. These limitations can be addressed through the use of appropriate solvents and storage conditions.
Future Directions
There are several future directions for the study of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to investigate its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to explore its potential use as an anti-cancer agent in preclinical models of cancer. Furthermore, the development of new derivatives of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various diseases.
Synthesis Methods
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material is 2-hydroxy-1-naphthaldehyde, which is reacted with 4-methoxy-2-methylbenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the final product, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported in several scientific journals, and the purity and identity of the compound have been confirmed through various analytical techniques.
Scientific Research Applications
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In vitro studies have shown that N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a protective effect on neuronal cells, indicating its potential use in the treatment of neurodegenerative diseases.
properties
Product Name |
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-2-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-11-17(26-2)9-7-16(14)13-23-24-22(25)21-12-19-18-6-4-3-5-15(18)8-10-20(19)27-21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
NBLJGSZPXQZTRV-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)